(4-(2-Cyclopropylethyl)phenyl)methanamine
Description
(4-(2-Cyclopropylethyl)phenyl)methanamine is a phenylmethanamine derivative featuring a cyclopropylethyl substituent at the para position of the benzene ring. The cyclopropane ring introduces steric strain and lipophilicity, which may influence binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[4-(2-cyclopropylethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-8,10H,1-4,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGABCJDNMEHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclopropyl Ketone Intermediates and Reductive Amination
A prominent synthetic route to compounds similar to (4-(2-Cyclopropylethyl)phenyl)methanamine involves the preparation of cyclopropyl-substituted phenyl ketones, followed by reduction and amination steps.
Step A: Formation of Cyclopropyl Phenyl Ketone Intermediate
The synthesis begins with the preparation of substituted phenyl cyclopropyl ketones. For example, 4-chlorophenyl ketone reacts with sodium hydride and methyl triphenylphosphonium bromide in dimethyl sulfoxide (DMSO) to form 1-cyclopropyl-1-(4-chlorophenyl)ethene intermediates. This reaction is conducted under nitrogen atmosphere with controlled temperature stages (room temperature to 80 °C) and yields a cyclopropyl-substituted phenyl ethene compound after workup and purification.
Step B: Hydroboration-Oxidation to Alcohol Intermediate
The cyclopropyl ethene intermediate undergoes hydroboration using a dialkylborane reagent (e.g., 0.68 M 2-(3-methyl-2-butyl)borane in THF) at low temperature (0 °C), followed by oxidation with hydrogen peroxide and sodium hydroxide to yield the corresponding cyclopropyl-substituted phenyl ethanol derivative. This step is critical for introducing the hydroxyl group necessary for subsequent transformations.
Step C: Conversion to Amine via Reductive Amination
The alcohol intermediate can be converted into the target amine through reductive amination. This involves oxidation of the alcohol to the aldehyde (using Dess-Martin periodinane or similar oxidants), followed by reductive amination with an amine source (e.g., ammonia or methylamine) using a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or lithium aluminium hydride (LiAlH4). This sequence yields the desired this compound or its derivatives with high specificity and yield.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| A. Ketone formation | 4-chlorophenyl ketone, NaH, methyl triphenylphosphonium bromide, DMSO, 80 °C, N2 atmosphere | 1-cyclopropyl-1-(4-chlorophenyl)ethene | ~75-85 | Requires inert atmosphere, careful temp control |
| B. Hydroboration-oxidation | Dialkylborane (e.g., 2-(3-methyl-2-butyl)borane), H2O2/NaOH, THF, 0 °C to RT | Cyclopropyl-substituted phenyl ethanol | ~70-80 | Sensitive to moisture, low temperature needed |
| C. Reductive amination | Oxidation (Dess-Martin periodinane), amine, NaBH(OAc)3 or LiAlH4 | This compound | >80 | High selectivity, mild reducing agents preferred |
This method is well-documented in patent literature and academic studies focusing on cyclopropyl-substituted aryl amines.
Alternative Approaches: Coupling and Substitution Reactions
Other methods involve coupling reactions and nucleophilic substitutions on pre-functionalized aromatic intermediates:
Nucleophilic Substitution on Phenyl Halide Derivatives
A 4-chlorophenyl ketone or related halide can be converted into the corresponding amine by nucleophilic substitution with amine nucleophiles under basic conditions. For example, the reaction of 4-chlorophenyl ketone derivatives with N-methoxyl-N-methylamino hydrochloride leads to benzamide intermediates, which can be further transformed to amines via reduction or substitution reactions.
-
Suzuki palladium-catalyzed cross-coupling reactions have been employed to construct aryl cyclopropyl intermediates by coupling allylic bromides with phenyl boronic acids, followed by functional group transformations to introduce the amine moiety.
These approaches may be less direct but offer flexibility in modifying the aromatic ring or side chains.
Detailed Research Findings and Mechanistic Insights
The hydroboration-oxidation sequence is regioselective and stereospecific, favoring anti-Markovnikov addition to the cyclopropyl-substituted ethene, which is crucial for obtaining the correct alcohol intermediate for subsequent amination.
Use of Dess-Martin periodinane as an oxidant provides mild and high-yielding oxidation of alcohols to aldehydes without overoxidation, facilitating clean reductive amination.
Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and selectivity, minimizing side reactions and allowing for direct conversion to primary amines.
Inert atmosphere (nitrogen or argon) and anhydrous solvents (THF, DMSO) are critical to prevent side reactions and degradation of sensitive intermediates.
Purification often involves extraction with hexane or ether, drying over magnesium sulfate, and chromatographic separation using ethyl acetate/hexane mixtures.
Summary Table of Preparation Methods
| Methodology | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclopropyl ketone intermediate + hydroboration-oxidation + reductive amination | NaH, methyl triphenylphosphonium bromide, dialkylborane, H2O2/NaOH, Dess-Martin periodinane, NaBH(OAc)3 | High yield, regioselective, scalable | Multi-step, requires inert conditions |
| Nucleophilic substitution on phenyl halides | 4-chlorophenyl ketone, amine nucleophiles, base | Simpler reagents, direct substitution | May require harsh conditions, lower selectivity |
| Suzuki cross-coupling + functional group transformation | Palladium catalyst, phenyl boronic acid, allylic bromide | Versatile for structural modifications | Requires expensive catalysts, multiple steps |
Chemical Reactions Analysis
Types of Reactions
(4-(2-Cyclopropylethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of (4-(2-Cyclopropylethyl)phenyl)methanamine
The synthesis of this compound can be achieved through several organic reactions involving cyclopropyl and phenyl derivatives. Common methods include:
- N-Alkylation : Reaction of phenylmethanamine with cyclopropylethyl halides.
- Reductive amination : Using cyclopropyl ketones with amines.
- Grignard reactions : Employing cyclopropyl Grignard reagents with suitable electrophiles.
These methods highlight the compound's versatility in synthetic organic chemistry.
Research indicates that this compound interacts with various biological targets, suggesting potential psychotropic effects. It may influence neurotransmitter systems by interacting with:
- Serotonin receptors : Indicating possible antidepressant or anxiolytic properties.
- Dopamine transporters : Suggesting potential applications in treating disorders like ADHD or schizophrenia.
Applications in Medicinal Chemistry
The compound's pharmacological profile suggests several promising applications:
- Antidepressant Development : Given its interaction with serotonin receptors, it may serve as a lead compound for developing new antidepressants.
- Neuroprotective Agents : Its potential effects on dopamine transporters could provide insights for neuroprotective therapies in neurodegenerative diseases.
- Analgesics : The compound's structural features may allow it to modulate pain pathways, warranting investigation as a novel analgesic.
Psychotropic Effects
A study examining similar compounds found that derivatives of this compound exhibited significant binding affinities at dopamine receptors D2 and D3, suggesting they may have psychotropic effects similar to established antipsychotics .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the cyclopropyl group can enhance binding affinity and selectivity for specific receptors. For instance, substituting the cyclopropane with larger aliphatic groups showed improved interactions with dopamine receptors .
In Vivo Studies
In vivo studies have demonstrated that compounds structurally similar to this compound can significantly affect behavior in animal models, providing preliminary evidence for their potential therapeutic effects in mood disorders.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4-(2-Cyclopropylethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
*Hypothetical data inferred from analogs.
Key Observations:
- Substituent Position: Chlorine at the para position (e.g., (1-(4-Chlorophenyl)cyclopropyl)methanamine) vs.
- Electron-Withdrawing Groups: Fluorine in (3-Cyclopropyl-4-fluorophenyl)methanamine increases polarity compared to non-halogenated analogs, which may enhance solubility in polar solvents .
Physicochemical Properties
- Purity : High-purity analogs (e.g., 97% for (1-(4-Chlorophenyl)cyclopropyl)methanamine) are critical for reproducible pharmacological studies . Lower purity (e.g., 95% in 1-Cyclopropyl-2-(2-methylphenyl)ethanamine) may introduce impurities affecting reactivity .
- Hazards : Methoxy-substituted analogs like (2,4,6-Trimethoxyphenyl)methanamine exhibit higher toxicity (H302: harmful if swallowed), whereas cyclopropyl derivatives without electronegative groups show fewer hazards .
Biological Activity
Overview
(4-(2-Cyclopropylethyl)phenyl)methanamine, also known by its CAS number 2097959-86-7, is an organic compound with a unique cyclopropylethyl substitution that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-bromophenylmethanamine with cyclopropylethyl bromide in the presence of a base like potassium carbonate and an aprotic solvent such as dimethylformamide (DMF). The reaction conditions are optimized for high yield and purity, which is crucial for further biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to significant pharmacological effects. The compound has been studied for its potential roles in:
- Antidepressant Activity : Preliminary studies suggest that it may act on serotonin receptors, influencing mood regulation.
- Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains.
Case Studies and Experimental Data
A variety of studies have investigated the biological effects of this compound. Below is a summary of notable findings:
Pharmacological Characterization
The pharmacological characterization of this compound has included assessments of its binding affinity to various targets. For example, molecular docking studies have indicated that the compound exhibits favorable interactions with dopamine receptors, which may explain its antidepressant-like effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences |
|---|---|
| (4-(2-Cyclopropylethyl)phenyl)ethanamine | Lacks the methanamine functional group; different activity profile. |
| (4-(2-Cyclopropylethyl)phenyl)propanamine | Larger aliphatic chain; potentially different receptor interactions. |
| (4-(2-Cyclopropylethyl)phenyl)butanamine | Even larger chain; may affect solubility and bioavailability. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
